molecular formula C8H14ClF2N B6179269 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride CAS No. 1785316-07-5

4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride

Katalognummer: B6179269
CAS-Nummer: 1785316-07-5
Molekulargewicht: 197.65 g/mol
InChI-Schlüssel: ZWVHRZKXYRYMGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-2-azaspiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.65 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Vorbereitungsmethoden

The synthesis of 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of fluorine atoms and the final conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

4,4-Difluoro-2-azaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-2-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of fluorine atoms contribute to its unique binding properties and reactivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

4,4-Difluoro-2-azaspiro[4.4]nonane hydrochloride can be compared with other spirocyclic compounds, such as:

    4,4-Difluoro-2-azaspiro[4.5]decane hydrochloride: Similar in structure but with a different ring size, leading to variations in reactivity and biological activity.

    4,4-Difluoro-2-azaspiro[4.3]octane hydrochloride: Another spirocyclic compound with a smaller ring, which may affect its chemical and physical properties.

    4,4-Difluoro-2-azaspiro[5.4]undecane hydrochloride: A larger spirocyclic compound with potential differences in stability and reactivity.

The uniqueness of this compound lies in its specific ring size and the presence of fluorine atoms, which impart distinct chemical and biological properties.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride involves the reaction of 4,4-difluorocyclohexanone with 1,2-diaminocyclohexane followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4,4-difluorocyclohexanone", "1,2-diaminocyclohexane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-difluorocyclohexanone is reacted with 1,2-diaminocyclohexane in the presence of a suitable solvent and a catalyst to form the intermediate 4,4-difluoro-2-azaspiro[4.4]nonane.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product, 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride." ] }

CAS-Nummer

1785316-07-5

Molekularformel

C8H14ClF2N

Molekulargewicht

197.65 g/mol

IUPAC-Name

4,4-difluoro-2-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)6-11-5-7(8)3-1-2-4-7;/h11H,1-6H2;1H

InChI-Schlüssel

ZWVHRZKXYRYMGG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNCC2(F)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.